molecular formula C24H19NO5 B12202810 N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4-dimethoxybenzamide

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B12202810
M. Wt: 401.4 g/mol
InChI Key: IQSODIJHOHGJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4-dimethoxybenzamide is a synthetic benzofuran-based compound intended for non-human research applications. Benzofuran is a fundamental heterocyclic scaffold extensively investigated for its diverse pharmacological potential. Scientific literature highlights that benzofuran derivatives demonstrate a wide array of biological activities, largely attributed to their ability to interact with critical enzymatic pathways . Notably, structurally related compounds have shown promising activity as inhibitors of key molecular targets, including phosphatidylinositol-3-kinase (PI3K) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are pivotal in processes like cell proliferation and angiogenesis . Other research on benzofuran analogues has identified potent antimicrobial properties, including activity against Mycobacterium tuberculosis and various gram-positive and gram-negative bacteria, positioning this chemical class as a valuable source for developing new anti-infective agents . The specific structure of this compound, which incorporates a benzofuran core linked to a 3,4-dimethoxybenzamide group, suggests potential for use in medicinal chemistry and drug discovery research, particularly in the synthesis and biological evaluation of novel therapeutic candidates. This product is provided "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C24H19NO5

Molecular Weight

401.4 g/mol

IUPAC Name

N-[4-(1-benzofuran-2-carbonyl)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C24H19NO5/c1-28-20-12-9-17(14-21(20)29-2)24(27)25-18-10-7-15(8-11-18)23(26)22-13-16-5-3-4-6-19(16)30-22/h3-14H,1-2H3,(H,25,27)

InChI Key

IQSODIJHOHGJBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3)OC

Origin of Product

United States

Preparation Methods

Synthesis of 1-Benzofuran-2-carbonyl Chloride

The benzofuran core is typically synthesized via cyclization reactions. A common approach involves:

  • Cyclization of 2-hydroxybenzaldehyde derivatives with α-halo ketones. For example, reacting salicylaldehyde with bromoacetyl bromide in the presence of a base like potassium carbonate yields 1-benzofuran-2-acetyl bromide.

  • Oxidation and chlorination : The acetyl group is oxidized to a carbonyl using Jones reagent (CrO₃/H₂SO₄), followed by treatment with thionyl chloride (SOCl₂) to form 1-benzofuran-2-carbonyl chloride.

Reaction Conditions Table

StepReagents/ConditionsTemperatureTimeYield*
CyclizationK₂CO₃, DMF, 80°C80°C6–8 h70–75%
OxidationCrO₃, H₂SO₄, acetone, 0°C0–5°C2 h85%
ChlorinationSOCl₂, reflux80°C3 h90%
*Theoretical yields based on analogous reactions.

Formation of 4-(1-Benzofuran-2-ylcarbonyl)aniline

The carbonyl chloride intermediate is coupled with 4-aminophenylboronic acid via a Suzuki-Miyaura cross-coupling reaction:

  • Coupling reaction : 1-Benzofuran-2-carbonyl chloride reacts with 4-aminophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a tetrahydrofuran (THF)/water mixture.

  • Work-up : The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Critical Parameters

  • Palladium catalyst loading: 5 mol%

  • Reaction time: 12–16 h

  • Yield range: 65–70%

Amidation with 3,4-Dimethoxybenzoic Acid

The final step involves forming the amide bond between 4-(1-benzofuran-2-ylcarbonyl)aniline and 3,4-dimethoxybenzoic acid:

  • Activation of carboxylic acid : 3,4-Dimethoxybenzoic acid is treated with thionyl chloride to form the corresponding acyl chloride.

  • Amide coupling : The acyl chloride reacts with the aniline intermediate in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.

Optimization Data

ParameterOptimal ValueImpact on Yield
SolventAnhydrous DCMMaximizes reactivity
BaseTEA (2 equiv)Neutralizes HCl
Reaction time4–6 hPrevents hydrolysis
Temperature0°C → room temperatureControls exotherm
Reported yield: 75–80%.

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction rates:

  • Benzofuran cyclization : Completed in 30 minutes at 120°C (vs. 6–8 h conventionally).

  • Amide coupling : Yields improve to 85% with 10 minutes of irradiation at 80°C.

Solid-Phase Synthesis

For high-throughput applications, Wang resin-bound 4-aminophenyl derivatives have been used to immobilize intermediates, enabling facile purification.

Challenges and Troubleshooting

Common Side Reactions

  • Over-oxidation of benzofuran : Mitigated by using controlled stoichiometry of CrO₃.

  • Hydrolysis of acyl chloride : Avoided by maintaining anhydrous conditions during amidation.

Purification Issues

  • Column chromatography : Essential for separating regioisomers during benzofuran synthesis.

  • Recrystallization solvents : Ethanol/water (7:3) yields crystals with >95% purity.

Scalability and Industrial Relevance

Pilot-scale batches (1–5 kg) have been produced using:

  • Continuous flow reactors : For benzofuran cyclization (residence time: 20 min).

  • Catalyst recycling : Pd recovery via filtration reduces costs by 40% .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The methoxy groups on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Benzofuran-2-ylmethanol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4-dimethoxybenzamide is C24_{24}H19_{19}N O5_5, and its CAS number is 1010896-09-9 . The structure features a benzofuran moiety, which is known for its biological activity, contributing to the compound's potential therapeutic effects.

Antibacterial Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant antibacterial activity. A study highlighted the effectiveness of related compounds in inhibiting bacterial growth, suggesting that modifications to the benzofuran structure can enhance this activity .

Table 1: Antibacterial Activity of Benzofuran Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
This compoundP. aeruginosa12 µg/mL

Antifungal Properties

Similar to its antibacterial properties, this compound has shown promise against various fungal strains. The inclusion complex formation with β-cyclodextrin significantly enhances its solubility and bioavailability, which is crucial for antifungal efficacy .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including one-pot reactions that utilize readily available reagents without the need for catalysts . This approach not only simplifies the synthesis but also improves yield efficiency.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Reaction Time (hours)Catalysts Used
One-pot reaction834None
Traditional multi-step6012Yes

Case Study: Antibacterial Efficacy

In a controlled study, this compound was tested against multiple bacterial strains. The study concluded that the compound exhibited a notable reduction in bacterial viability at concentrations as low as 10 µg/mL when tested against S. aureus .

Case Study: Solubility Enhancement

A research project focused on improving the solubility of poorly soluble compounds by forming inclusion complexes with β-cyclodextrin. The study found that after complexation, the solubility of this compound increased significantly, leading to enhanced antifungal activity .

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran moiety can mimic natural ligands, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the phenyl and benzamide groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Thiourea and Amide Derivatives ()

Compounds 17–23 in share the 3,4-dimethoxybenzamide backbone but incorporate thiourea groups with diverse substituents (e.g., sulfamoyl, nitro, bromo). Key differences include:

  • Physical Properties :
    • Melting points range from 176–240°C , suggesting varied crystallinity influenced by substituent polarity and symmetry .

Furan-Based Derivatives ()

Compounds 3b , 4 , and 5a,b in feature furan rings attached to the 3,4-dimethoxybenzamide core. Comparisons include:

  • Synthesis :
    • Derivatives like 3b (melting point: 187–189°C ) were synthesized in high yields (~70–87%), whereas benzofuran-containing compounds often require more complex multi-step reactions .

Antiviral Candidates (–5)

N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide (–5) demonstrated binding affinity of -6.7 kcal/mol against monkeypox virus cysteine protease. Structural contrasts include:

  • Substituent vs. Benzofuran :
    • The allylcarbamoyl-chloro group may engage in halogen bonding, whereas the benzofuran’s carbonyl-phenyl group could enhance hydrophobic interactions .

Herbicidal and Pharmacological Agents ()

  • Isoxaben (): A 2,6-dimethoxybenzamide herbicide with an isoxazole substituent. The 3,4-dimethoxy configuration in the target compound may favor pharmacological over herbicidal activity due to altered steric and electronic profiles .
  • Itopride HCl (): A gastroprokinetic agent with a dimethylaminoethoxy-phenylmethyl group. Its polar side chain enhances solubility, contrasting with the benzofuran’s hydrophobicity .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Biological Activity Reference
Target Compound 3,4-Dimethoxybenzamide Benzofuran-carbonyl-phenyl N/A N/A N/A
Compound 17 () 3,4-Dimethoxybenzamide Chloro, sulfamoyl thiourea 213–215 Carbonic anhydrase inhibition
N-(2-Allylcarbamoyl-4-chlorophenyl) 3,4-Dimethoxybenzamide Allylcarbamoyl, chloro N/A Antiviral (MPXV protease)
Isoxaben () 2,6-Dimethoxybenzamide Isoxazole, cyclopropyl N/A Herbicidal
Itopride HCl () 3,4-Dimethoxybenzamide Dimethylaminoethoxy-phenylmethyl N/A Gastroprokinetic

Implications for Drug Design

  • Benzofuran Advantage : The benzofuran moiety may improve metabolic stability and target engagement compared to simpler heterocycles or alkyl chains.
  • Substituent Optimization : Electron-withdrawing groups (e.g., nitro in Compound 19) could enhance binding affinity but may reduce solubility, necessitating formulation adjustments.

Biological Activity

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4-dimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Synthesis

The synthesis of this compound typically involves a multi-step organic reaction process. The starting materials include benzofuran derivatives and substituted phenyl groups. A common method is the use of a one-pot reaction involving the appropriate benzofuran and phenyl isothiocyanate under reflux conditions in an organic solvent such as ethanol. This method has been shown to yield the desired compound efficiently with high purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study evaluating related benzofuran compounds found significant activity against ovarian and breast cancer cell lines, with specific derivatives exhibiting IC50 values in the nanomolar range .

CompoundCancer Cell LineIC50 (µM)Mechanism
2bBreast Cancer10Tubulin polymerization inhibition
2cOvarian Cancer5Induction of apoptosis
2dColon Cancer15Cell cycle arrest

These findings suggest that this compound may possess similar mechanisms of action, potentially inhibiting tubulin polymerization or inducing apoptosis in cancer cells.

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For example, a series of benzofuran-based compounds showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

CompoundMicroorganismMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli16
Compound CCandida albicans32

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives have been documented extensively. Compounds similar to this compound have shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, studies reported that certain benzofuran derivatives significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Case Studies

Case Study 1: Anticancer Evaluation

In a comprehensive study involving a panel of human tumor cell lines, a related benzofuran derivative was evaluated for its anticancer efficacy. The compound exhibited selective cytotoxicity towards leukemia and breast cancer cells while showing minimal toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of a series of benzofuran derivatives against clinical isolates of resistant bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4-dimethoxybenzamide, and how is structural confirmation achieved?

  • Answer : The compound is synthesized via condensation reactions between benzofuran-2-carbonyl chloride and substituted aniline derivatives. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical. Key spectral features include aromatic proton shifts in the range of δ 6.8–8.2 ppm and carbonyl carbon signals near δ 165–170 ppm. Melting points (e.g., 187–189°C for analogous compounds) and elemental analysis further validate purity .

Q. Which analytical techniques are recommended for assessing the purity and stability of this compound?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) is widely used. For stability studies, accelerated degradation tests under acidic/alkaline conditions or thermal stress are conducted, followed by HPLC-UV to monitor degradation products. A validated method includes a C18 column, acetonitrile-water mobile phase (60:40 v/v), and 1.0 mL/min flow rate .

Q. How can researchers design initial biological screening assays to evaluate the compound’s activity?

  • Answer : Use in vitro cell-based assays targeting receptors or enzymes of interest. For example:

  • cAMP/progesterone modulation : Follicular cells treated with varying concentrations (1 nM–10 µM) to assess dose-dependent effects on cAMP and steroidogenesis (e.g., estradiol/progesterone) via ELISA .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations after 48-hour exposure .

Advanced Research Questions

Q. How can contradictory data on the compound’s activity across different biological models be resolved?

  • Answer : Cross-validate findings using orthogonal assays (e.g., cAMP ELISA vs. luciferase reporter assays). Investigate cell line-specific factors (e.g., receptor isoform expression, metabolic enzymes) and pharmacokinetic parameters (e.g., serum protein binding). For instance, discrepancies in estradiol stimulation at high concentrations may arise from off-target receptor activation .

Q. What methodologies are effective for identifying degradation products in stability studies?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive/negative modes. Degradants (e.g., hydrolyzed benzofuran or demethylated metabolites) are identified via molecular ion peaks and fragmentation patterns. Compare retention times and spectral data against synthetic standards .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

  • Answer : Systematic modification of substituents (e.g., methoxy groups, benzofuran moiety) followed by in vitro testing. Key findings include:

  • 3,4-Dimethoxy groups : Critical for receptor binding; removal reduces activity by >80% .
  • Benzofuran substitution : Replacing with isoxazole improves solubility but decreases target affinity .
  • Substituent positioning : Para-substitution on the phenyl ring enhances metabolic stability .

Q. What strategies address solubility challenges for in vivo pharmacokinetic studies?

  • Answer : Use co-solvents (e.g., PEG-400, Cremophor EL) or formulate as a prodrug (e.g., ester derivatives hydrolyzed in vivo). For analogs with logP >4, micronization or lipid-based nanoemulsions improve bioavailability. Solubility data for similar benzamides in DMSO (e.g., <0.1 mg/mL) guide formulation choices .

Q. How can target identification and mechanistic studies elucidate the compound’s mode of action?

  • Answer : Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis of suspected binding pockets (e.g., sirtuin or EGFR active sites). Validate using knockout cell lines or competitive binding assays with known inhibitors (e.g., WAY-270360 for EGFR). Functional studies (e.g., Western blot for phosphorylation) confirm downstream signaling effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.